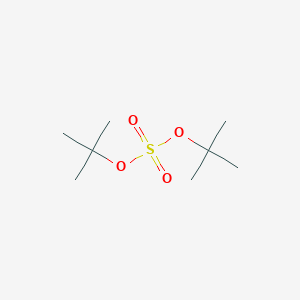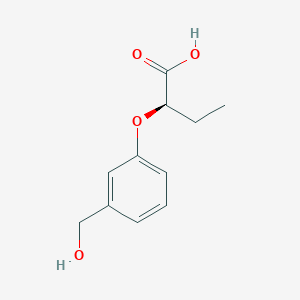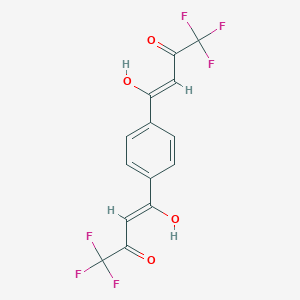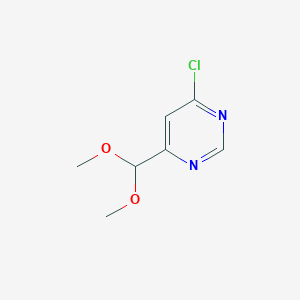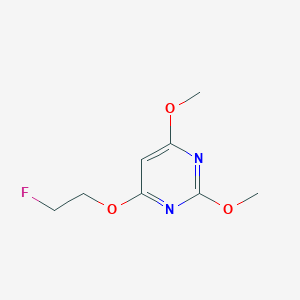
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by the presence of a fluoroethoxy group and two methoxy groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine typically involves the reaction of 2,6-dimethoxypyrimidine with 2-fluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The fluoroethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like acetonitrile or ethanol and a base such as triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Radioligand Development: It is used in the synthesis of radioligands for positron emission tomography (PET) imaging, particularly for imaging neuroinflammation and other neurological conditions
作用机制
The mechanism of action of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
Lobelane Analogues: Containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents, these compounds are potent inhibitors of dopamine uptake.
Uniqueness
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is unique due to its specific structural features, such as the combination of fluoroethoxy and methoxy groups on a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C8H11FN2O3 |
|---|---|
分子量 |
202.18 g/mol |
IUPAC 名称 |
4-(2-fluoroethoxy)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H11FN2O3/c1-12-6-5-7(14-4-3-9)11-8(10-6)13-2/h5H,3-4H2,1-2H3 |
InChI 键 |
RETKYQCMYOUPFR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)OC)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



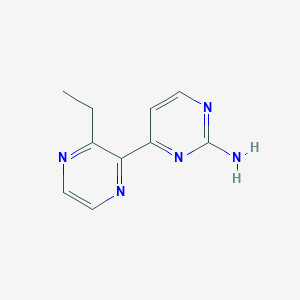

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)


